molecular formula C11H11FO3 B050075 Ethyl 2-fluoro-3-oxo-3-phenylpropanoate CAS No. 1479-22-7

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Cat. No.: B050075
CAS No.: 1479-22-7
M. Wt: 210.2 g/mol
InChI Key: DTELMTOYSPFNNP-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11FO3 It is a fluorinated ester derivative, characterized by the presence of a fluoro group at the second carbon, a keto group at the third carbon, and a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenylmagnesium bromide, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The keto group can undergo nucleophilic addition, while the phenyl group provides aromatic stability. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTELMTOYSPFNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505553
Record name Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479-22-7
Record name Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-fluoro-3-oxo-3-phenylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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